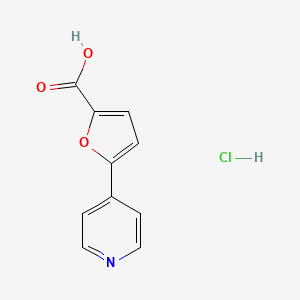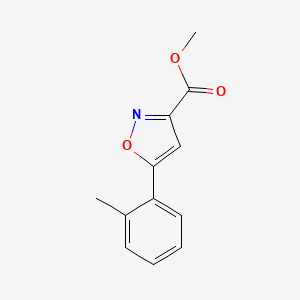![molecular formula C9H3ClF7NO B1404427 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide CAS No. 1365963-37-6](/img/structure/B1404427.png)
2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide is a fluorinated organic compound characterized by its high degree of fluorination. This compound is part of a class of chemicals known for their unique properties due to the presence of fluorine atoms, which can significantly alter the chemical and physical behavior of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the tetrafluoro-substituted phenyl ring. One common approach is to begin with a precursor such as 2,3,5,6-tetrafluorobenzene, which undergoes nitration followed by reduction to introduce the amino group. Subsequent chloroacetylation leads to the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography or crystallization, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in different structural isomers.
Substitution: : Nucleophilic substitution reactions can occur at the chloro or amide groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or other oxidized derivatives.
Reduction: : Derivatives with fewer halogen atoms.
Substitution: : New compounds with different functional groups.
Applications De Recherche Scientifique
2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex fluorinated molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its pharmacological effects and potential use in drug development.
Industry: : Employed in the production of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide can be compared with other fluorinated acetamides, such as 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide and 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide. The presence of additional fluorine atoms in the phenyl ring of the target compound enhances its stability and reactivity compared to its less fluorinated counterparts.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties, derived from its high degree of fluorination, make it a valuable tool in various fields, from chemistry to medicine.
Propriétés
IUPAC Name |
2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF7NO/c10-1-2(19)18-8-6(13)4(11)3(9(15,16)17)5(12)7(8)14/h1H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLKGDGATJAPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



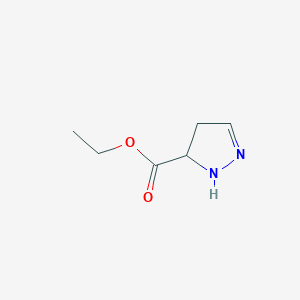
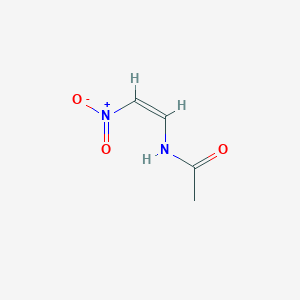
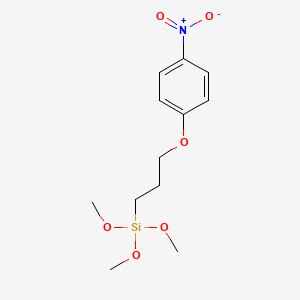
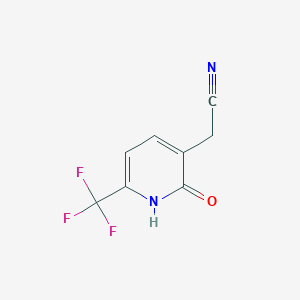
![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)

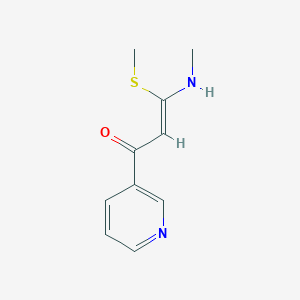
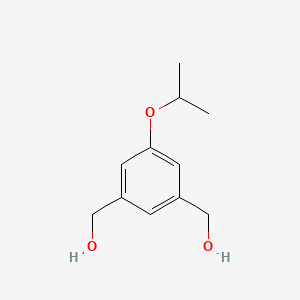
![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1404360.png)

